molecular formula C12H4Br2F5N3O2 B3263639 3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine CAS No. 37729-25-2

3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine

Cat. No.: B3263639
CAS No.: 37729-25-2
M. Wt: 476.98 g/mol
InChI Key: WPYUJENCPSWGCF-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine is a complex organic compound characterized by its multiple halogen atoms and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the halogenation of pyridine derivatives, followed by nitration and further functionalization[_{{{CITATION{{{_1{3,5-dibromo-2,6-difluoro-N-4-nitro-2-(trifluoromethyl)phenyl ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can help in maintaining consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitrate esters.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The halogen atoms can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used for substitution reactions, often requiring a base such as sodium hydroxide (NaOH).

Major Products Formed

  • Oxidation: : Nitrate esters.

  • Reduction: : Amines.

  • Substitution: : Alkyl or aryl substituted pyridines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. It can also serve as a probe to investigate the interactions between small molecules and biological targets.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. Its structural complexity and reactivity make it a candidate for the synthesis of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.

Mechanism of Action

The mechanism by which 3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine exerts its effects depends on its molecular targets and pathways. The presence of multiple halogen atoms and the nitro group can influence its reactivity and interactions with biological molecules. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromopyridine: : Lacks the fluorine and nitro groups.

  • 2,6-Difluoropyridine: : Lacks the bromine and nitro groups.

  • 4-Nitro-2-(trifluoromethyl)aniline: : Lacks the pyridine core.

Uniqueness

3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine is unique due to its combination of halogen atoms and nitro group on the pyridine ring. This combination provides a high degree of reactivity and potential for diverse applications.

Properties

IUPAC Name

3,5-dibromo-2,6-difluoro-N-[4-nitro-2-(trifluoromethyl)phenyl]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br2F5N3O2/c13-7-9(8(14)11(16)21-10(7)15)20-6-2-1-4(22(23)24)3-5(6)12(17,18)19/h1-3H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYUJENCPSWGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NC2=C(C(=NC(=C2Br)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br2F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140147
Record name 3,5-Dibromo-2,6-difluoro-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37729-25-2
Record name 3,5-Dibromo-2,6-difluoro-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37729-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2,6-difluoro-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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